molecular formula C10H11IOS B14051695 1-(5-Iodo-2-(methylthio)phenyl)propan-2-one

1-(5-Iodo-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14051695
M. Wt: 306.17 g/mol
InChI Key: CCXOEIILWYRCLH-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodo-2-(methylthio)phenyl)propan-2-one typically involves the iodination of a precursor compound followed by the introduction of the methylthio group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(5-Iodo-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research may involve its use as a lead compound for drug development or as a tool for studying disease mechanisms.

    Industry: Utilized in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and methylthio group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce cellular responses through its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.

    1-(5-Iodo-2-(methylthio)phenyl)propan-1-one: Similar structure but differs in the position of the carbonyl group.

Uniqueness

1-(5-Iodo-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both the iodine atom and the methylthio group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

1-(5-iodo-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11IOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

CCXOEIILWYRCLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)I)SC

Origin of Product

United States

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